molecular formula C12H18FN5 B15049980 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B15049980
M. Wt: 251.30 g/mol
InChI Key: OQCXAKROOROZHE-UHFFFAOYSA-N
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Description

"N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine" is a pyrazole-based compound characterized by two substituted pyrazole rings linked via a methylene bridge. The first pyrazole ring (1,5-dimethyl-1H-pyrazol-4-yl) contains methyl groups at positions 1 and 5, while the second pyrazole ring is substituted with a 2-fluoroethyl group at position 1 and a methyl group at position 2.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-9-8-18(5-4-13)16-12(9)14-6-11-7-15-17(3)10(11)2/h7-8H,4-6H2,1-3H3,(H,14,16)

InChI Key

OQCXAKROOROZHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=C(N(N=C2)C)C)CCF

Origin of Product

United States

Biological Activity

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C12H19ClFN5
  • Molecular Weight : 287.77
  • CAS Number : 1856088-63-5

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.

CompoundTarget OrganismActivity
11aA. nigerModerate
11bC. albicansGood
11cCurvulariaRemarkable

These findings suggest that modifications in the pyrazole structure can enhance antimicrobial activity, making it a candidate for further research in this area .

Anticancer Properties

The compound is also being investigated for its potential anticancer effects. Preliminary data indicate that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways.

A study focusing on the compound's interaction with the c-Met receptor showed promising results in terms of inhibiting tumor growth in preclinical models. The c-Met pathway is crucial for cell proliferation and survival, making it a target for cancer therapies .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors, affecting cell growth and survival.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties that help mitigate oxidative stress in cells.

Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, various pyrazole compounds were tested against common pathogens. The results indicated that certain modifications in the pyrazole structure significantly increased their antibacterial and antifungal activities compared to standard antibiotics .

Study 2: Anticancer Activity

Another study explored the anticancer potential of a related pyrazole derivative in vitro and in vivo. The results showed a reduction in tumor size and improved survival rates in animal models treated with the compound, highlighting its potential as a therapeutic agent against cancer .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Substituents Key Features Reference
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) Tert-butyl, aminosulfonyl, p-fluorophenyl Enhanced steric bulk; sulfonamide group improves solubility
1-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine 2-fluoroethyl, methanamine Simplified structure with primary amine; lacks methyl substitution
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Trifluoromethylimidazole, pyridinyl Dual heterocyclic system; fluorine enhances metabolic stability

Key Observations :

  • Fluorine Substitution : The 2-fluoroethyl group in the target compound contrasts with the trifluoromethyl group in , which offers greater electronegativity and lipophilicity. However, the 2-fluoroethyl group may reduce steric hindrance compared to bulkier substituents like tert-butyl in .
  • Amine Functionality : Unlike the primary amine in , the tertiary amine in the target compound could influence binding affinity to biological targets, such as enzymes or receptors.

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